(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide
Overview
Description
(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide is an organic compound with a molecular formula of C11H13NO2. This compound is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a prop-2-enamide backbone. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide typically involves the reaction of N-methoxy-N-methylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to chloro groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Chloro derivatives or other substituted products.
Scientific Research Applications
(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide: shares structural similarities with other compounds such as cinnamides and methoxy-substituted amides.
Cinnamides: Compounds with a cinnamoyl group attached to an amide moiety.
Methoxy-substituted amides: Compounds with a methoxy group attached to the amide nitrogen.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
(2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide, a member of the cinnamamide class, has garnered attention for its diverse biological activities, particularly in the context of anticonvulsant and antimalarial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 203.27 g/mol
- Melting Point : 36.6 °C
The compound exhibits a methoxy group and a methyl group attached to the nitrogen atom of the amide, which influences its biological activity.
Anticonvulsant Activity
Research has shown that cinnamamide derivatives, including this compound, possess significant anticonvulsant properties. A notable study evaluated various derivatives for their efficacy in seizure models:
Compound | Model | ED (mg/kg) |
---|---|---|
KM-568 (similar structure) | Maximal Electroshock | 44.46 (mice, i.p.) |
KM-568 | 6-Hz Psychomotor Seizure | 71.55 (mice, i.p.) |
The compound was found to be effective in several seizure models, indicating its potential as a therapeutic agent for epilepsy. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly affecting GABA and serotonergic receptors .
Antimalarial Activity
In addition to its anticonvulsant effects, this compound has been investigated for its antimalarial properties. A study screening various N-phenyl-substituted cinnamides revealed promising results against Plasmodium falciparum:
Compound | IC (µM) | Cytotoxicity (up to µM) |
---|---|---|
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | Non-cytotoxic up to 20 |
Other derivatives | 2.0 - 31 | Non-cytotoxic up to 20 |
These findings suggest that certain derivatives maintain selectivity against malaria parasites while exhibiting low toxicity in mammalian cells .
Safety and Toxicity Profile
Safety evaluations are crucial for the development of any new therapeutic agents. In vitro studies on cell lines such as HepG2 and H9c2 demonstrated that this compound is non-cytotoxic at concentrations up to 100 µM. Further mutagenicity assays indicated that it does not exhibit mutagenic potential, reinforcing its safety profile for potential clinical use .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of cinnamamide derivatives. Key factors influencing activity include:
- Substituents on the phenyl ring : Variations in electron-withdrawing or electron-donating groups significantly affect potency.
- Length and configuration of the olefin linker : The positioning and saturation can alter interaction with biological targets.
Studies have shown that modifications can enhance both anticonvulsant and antimalarial activities, suggesting pathways for further development .
Properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWLTCZZUOAVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272782 | |
Record name | N-Methoxy-N-methyl-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80783-99-9 | |
Record name | N-Methoxy-N-methyl-3-phenyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80783-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.